2,2'-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes two cyclohexenone rings connected by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) can be achieved through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the hydrolysis of a 4-carbetoxy derivative followed by decarboxylation.
Oxidation: Another approach is the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a viable method.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) involves its interaction with various molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and participate in van der Waals interactions, which can stabilize or destabilize specific molecular conformations . These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: A simpler compound with a similar cyclohexenone structure.
2,2’-(Ethylenedioxy)diethyl diacetate: Another compound with an ethane-1,2-diyl bridge but different functional groups.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) is unique due to its dual cyclohexenone rings connected by an ethane-1,2-diyl bridge, which imparts specific chemical and physical properties not found in simpler or structurally different compounds.
Properties
CAS No. |
60410-71-1 |
---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
3-methyl-2-[2-(2-methyl-6-oxocyclohexen-1-yl)ethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H22O2/c1-11-5-3-7-15(17)13(11)9-10-14-12(2)6-4-8-16(14)18/h3-10H2,1-2H3 |
InChI Key |
RSAJQDVDVODZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CCC1)CCC2=C(CCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.